4-hydroxybutane-1-sulfonic acid
Overview
Description
4-hydroxybutane-1-sulfonic acid is an organic compound with the molecular formula C4H10O4S. It is characterized by the presence of both a hydroxyl group (-OH) and a sulfonic acid group (-SO3H) attached to a butane backbone. This compound is a white crystalline solid that is highly soluble in water and exhibits strong acidic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-hydroxybutane-1-sulfonic acid can be synthesized through several methods:
Chlorosulfonation of 1-chlorobutane: This involves the reaction of 1-chlorobutane with chlorosulfonic acid to produce 4-chlorobutanesulfonic acid, which is then hydrolyzed to yield 4-hydroxy-1-butanesulfonic acid.
Reaction of tetrahydrofuran with acetyl chloride: This method produces 4-chlorobutyl acetate, which is subsequently hydrolyzed to form 4-hydroxy-1-butanesulfonic acid.
From bis-4-chlorobutyl ether: This involves the reaction of bis-4-chlorobutyl ether with sodium sulfite, followed by hydrolysis to yield 4-hydroxy-1-butanesulfonic acid.
Industrial Production Methods
Industrial production of 4-hydroxy-1-butanesulfonic acid typically involves large-scale synthesis using the chlorosulfonation method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxybutane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Various substituted butanesulfonic acids.
Scientific Research Applications
4-hydroxybutane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an acid catalyst and an intermediate in organic synthesis.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-butanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in various chemical reactions, such as hydrogen bonding, nucleophilic substitution, and acid-base reactions. The sulfonic acid group, in particular, enhances the compound’s acidity, making it an effective catalyst in many reactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutane-1-sulfonic acid: Similar in structure but may differ in the position of functional groups.
4-Chlorobutanesulfonic acid: Contains a chlorine atom instead of a hydroxyl group.
4-Hydroxy-2-butanesulfonic acid: Differ in the position of the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and sulfonic acid groups on the same carbon chain, which imparts distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
4-hydroxybutane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPVWSPNYPPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067272 | |
Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26978-64-3 | |
Record name | 4-Hydroxybutanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26978-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-1-butanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26978-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanesulfonic acid, 4-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-1-BUTANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87G94EI36D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 4-Hydroxy-1-butanesulfonic acid?
A: 4-Hydroxy-1-butanesulfonic acid is a crucial reagent in the synthesis of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) [, ]. SBE-β-CD is a chemically modified cyclodextrin often used to enhance the solubility and bioavailability of pharmaceutical compounds.
Q2: How can the presence of residual 4-Hydroxy-1-butanesulfonic acid in SBE-β-CD be determined?
A: A reliable and sensitive method to quantify 4-Hydroxy-1-butanesulfonic acid in SBE-β-CD samples utilizes ion chromatography []. This method offers a high degree of accuracy and can detect very low levels of the compound, ensuring product purity.
Q3: Has 4-Hydroxy-1-butanesulfonic acid been explored in other chemical contexts besides cyclodextrin modification?
A: Yes, 4-Hydroxy-1-butanesulfonic acid, specifically its cyclic sultone form (1,4-butane sultone), has been used to create adducts with explosive compounds like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) []. This highlights the compound's reactivity and potential in diverse chemical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.